molecular formula C8H7BrO4S B1374630 3-Bromo-4-(methylsulfonyl)benzoic acid CAS No. 39058-84-9

3-Bromo-4-(methylsulfonyl)benzoic acid

Cat. No. B1374630
CAS RN: 39058-84-9
M. Wt: 279.11 g/mol
InChI Key: KTVNPQRQWOOMGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Bromo-4-(methylsulfonyl)benzoic acid” is a chemical compound with the molecular formula C8H7BrO4S . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “3-Bromo-4-(methylsulfonyl)benzoic acid” consists of a benzene ring substituted with a bromo group, a methylsulfonyl group, and a carboxylic acid group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography.


Chemical Reactions Analysis

“3-Bromo-4-(methylsulfonyl)benzoic acid” can participate in various chemical reactions. For instance, it could undergo nucleophilic aromatic substitution reactions with suitable nucleophiles . The exact reactions would depend on the reaction conditions and the reagents used.


Physical And Chemical Properties Analysis

“3-Bromo-4-(methylsulfonyl)benzoic acid” has a molecular weight of 279.11 g/mol . Other physical and chemical properties such as solubility, melting point, and boiling point would need to be determined experimentally.

Scientific Research Applications

Inhibition of Na+/H+ Exchanger

3-Bromo-4-(methylsulfonyl)benzoic acid has been studied for its potential role in the inhibition of the Na+/H+ exchanger. This inhibition is significant in the context of cardiac ischemia and reperfusion, as it can help in preserving cellular integrity and functional performance. The research suggests that specific substitutions in the molecular structure, including the methylsulfonyl group, are crucial for enhancing the potency of the compounds as Na+/H+ exchanger inhibitors (Baumgarth, Beier, & Gericke, 1997).

Occupational Sensitizer

Studies have identified 3-Bromo-4-(methylsulfonyl)benzoic acid as a potential occupational sensitizer. It has been associated with occupational respiratory diseases and urticaria in workers exposed to this compound. Skin prick tests and specific inhalation challenge tests have shown positive results, suggesting IgE-mediated sensitization and respiratory diseases related to this compound (Suojalehto et al., 2015), (Suojalehto et al., 2017).

Molecular Properties and Reactivity

Research has been conducted to understand the structure, vibrational analysis, and chemical reactivity descriptors of similar compounds like 4-Bromo-3-(methoxymethoxy) benzoic acid. These studies provide insights into the molecular properties such as ionization energy, hardness, electrophilicity, and influence of solvents on reactivity parameters. Such information is crucial in predicting the reactivity and potential applications of related compounds like 3-Bromo-4-(methylsulfonyl)benzoic acid (Yadav et al., 2022).

Synthesis Techniques

The synthesis of 4-(methylsulfonyl)benzoic acid, a related compound, has been explored for efficient and environmentally friendly methods. The process involves reduction, methylation, and oxidation, highlighting a technique suitable for large-scale production while minimizing environmental impact. Understanding these synthesis techniques can aid in the development of efficient production methods for 3-Bromo-4-(methylsulfonyl)benzoic acid (Yin, 2002).

Safety And Hazards

“3-Bromo-4-(methylsulfonyl)benzoic acid” is not intended for medicinal or household use . It may cause skin and eye irritation, and may be toxic if swallowed . Therefore, appropriate safety measures should be taken while handling this chemical .

properties

IUPAC Name

3-bromo-4-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVNPQRQWOOMGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693915
Record name 3-Bromo-4-(methanesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-(methylsulfonyl)benzoic acid

CAS RN

39058-84-9
Record name 3-Bromo-4-(methanesulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4-methanesulfonylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.